molecular formula C27H26N2O B334827 N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide

N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B334827
M. Wt: 394.5 g/mol
InChI Key: CNRXNCZWNOHQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and two phenyl groups substituted with sec-butyl and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-sec-butylaniline with 4-methylbenzoyl chloride to form an intermediate amide. This intermediate is then subjected to cyclization with 2-chloroquinoline under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline ring to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. These interactions result in the compound’s potential anticancer and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sec-butylphenyl)-3-(4-methylphenyl)acrylamide
  • N-(4-sec-butylphenyl)-4-methylbenzamide

Uniqueness

N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide is unique due to its quinoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H26N2O

Molecular Weight

394.5 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C27H26N2O/c1-4-19(3)20-13-15-22(16-14-20)28-27(30)24-17-26(21-11-9-18(2)10-12-21)29-25-8-6-5-7-23(24)25/h5-17,19H,4H2,1-3H3,(H,28,30)

InChI Key

CNRXNCZWNOHQNP-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C

Origin of Product

United States

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